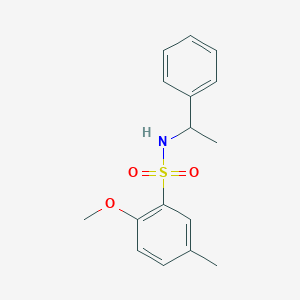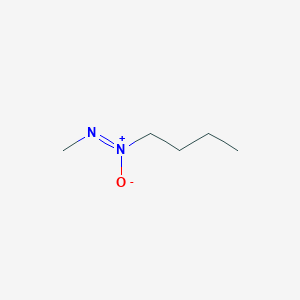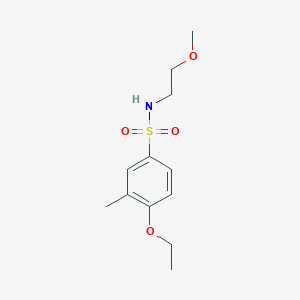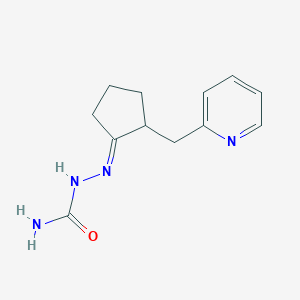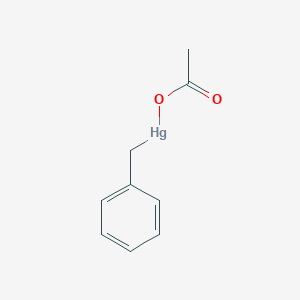
Carboxyl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxyl radical is a highly reactive molecule that is generated by various chemical and biological processes. It is an important intermediate in many organic reactions and plays a crucial role in the formation of various compounds. The carboxyl radical has been extensively studied in the field of chemistry and biochemistry due to its unique reactivity and potential applications.
科学的研究の応用
1. Electron Spin Resonance (ESR) Studies
The carboxyl radical has been studied using ESR in irradiated single crystals of maleic acid, providing evidence for the radical as a reaction intermediate in organic solution chemistry. This study contributes to the understanding of radical formation and fragmentation in irradiated carboxylic acids (Eda & Iwasaki, 1971).
2. Kolbe Electrolysis in Organic Synthesis
Carboxylic acids can be converted to radicals through anodic oxidation in Kolbe-electrolysis. This method is valuable for the preparation of various organic compounds, including pheromones and rare fatty acids, showcasing the utility of carboxyl radicals in synthetic chemistry (Schäfer, 1990).
3. Biomedical Applications with Nitroxides
Stable free radicals, such as carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are used in biophysical and biomedical research for molecular probing and imaging. These radicals demonstrate high stability in biological systems and are prepared from commercially available reagents (Dobrynin et al., 2021).
4. Visible-Light Photoredox Catalysis
Carboxylic acids serve as acyl radical precursors via visible-light photoredox catalysis, offering a redox-neutral approach to synthesize heterocyclic compounds. This method bypasses the need for UV irradiation or high-temperature conditions (Bergonzini, Cassani, & Wallentin, 2015).
5. Carboxyl Radical in Giese Reactions
Recent advancements in using carboxylic acids as radical precursors for carbon-carbon bond formation via Giese reactions are noteworthy. This process emphasizes the importance of carboxyl radicals in the synthesis of diverse organic compounds (Kitcatt, Nicolle, & Lee, 2022).
6. Radical Carboxylations in Organic Chemistry
Radical carboxylation methods using carbon monoxide have been developed, converting alkyl iodides and saturated alcohols into valuable organic products. These methods underscore the versatility of carboxyl radicals in synthetic organic chemistry (Ryu, 2001).
7. Traceless Activation in Conjugate Additions
Carboxylic acids have been directly applied as a traceless activation group for radical Michael additions. This technology showcases the utility of carboxyl radicals in creating Michael donors without the need for organometallic activation (Chu, Ohta, Zuo, & MacMillan, 2014).
8. Mechanistic Insights in the Belousov-Zhabotinsky Reaction
The Belousov-Zhabotinsky reaction with oxalic acid substrate involves carboxyl radicals as key intermediates. Understanding these radical reactions aids in modeling oscillatory systems in chemical kinetics (Wittmann & Noszticzius, 2010).
9. Decarboxylative Cross-Coupling in Medicinal Chemistry
Carboxylic acids are used in decarboxylative cross-coupling reactions to make C-C bonds, leveraging the power of radicals. This approach is significant in accelerating access to valuable chemical space in medicinal chemistry (Laudadio, Palkowitz, Ewing, & Baran, 2022).
10. Visible-Light-Induced Radical Decarboxylation
Visible-light-induced radical decarboxylation of carboxylic acids and derivatives provides a novel method for C-C and C-X bond creation. This approach demonstrates broad substrate range and excellent functional-group tolerance (Xuan, Zhang, & Xiao, 2015).
特性
CAS番号 |
14485-07-5 |
|---|---|
製品名 |
Carboxyl radical |
分子式 |
GaTe2- |
分子量 |
44.009 g/mol |
InChI |
InChI=1S/CHO2/c2-1-3/h(H,2,3)/p-1 |
InChIキー |
ORTFAQDWJHRMNX-UHFFFAOYSA-M |
SMILES |
[C](=O)[O-] |
正規SMILES |
[C](=O)[O-] |
同義語 |
carbon dioxide ion carboxyl radical COO- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
